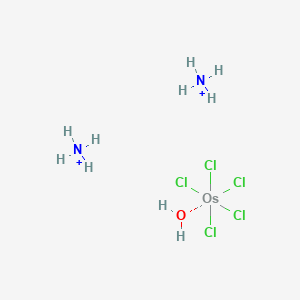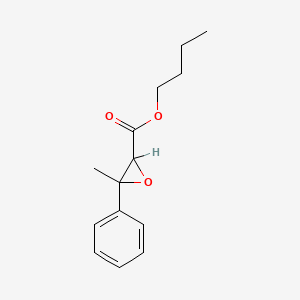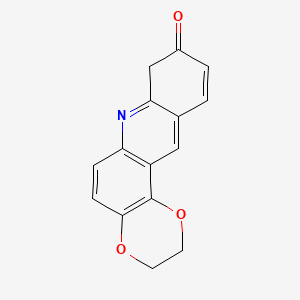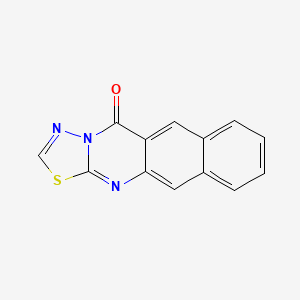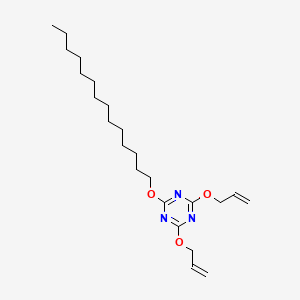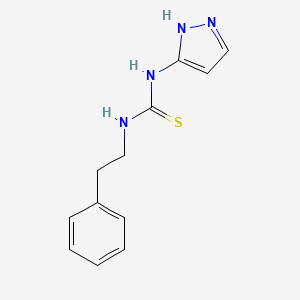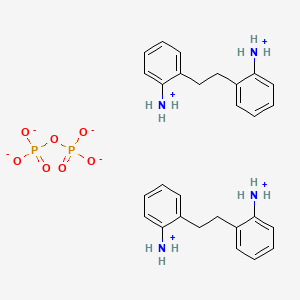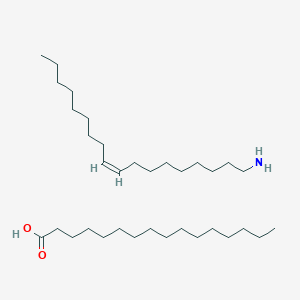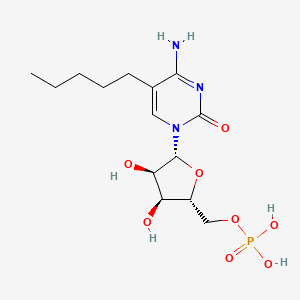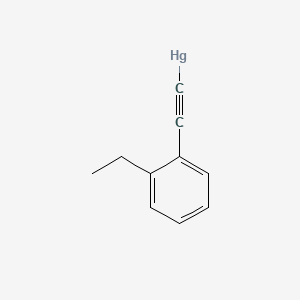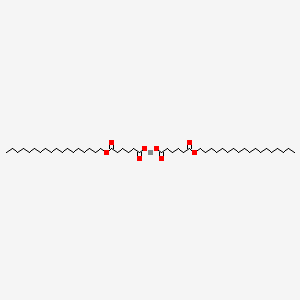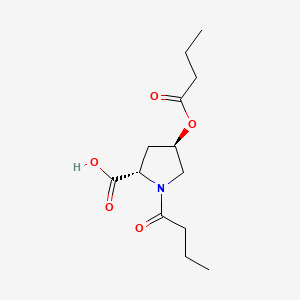
trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline typically involves the esterification of L-proline with butyric acid derivatives. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the oxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can be compared with other proline derivatives, such as:
Trans-4-hydroxy-L-proline: Known for its role in collagen synthesis and stability.
Trans-4-aminomethyl-L-proline: Studied for its potential as a pharmaceutical intermediate.
Trans-4-(1-hydroxybutoxy)-1-(1-hydroxybutyl)-L-proline: Similar in structure but with hydroxyl groups instead of oxo groups.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Eigenschaften
CAS-Nummer |
85482-85-5 |
|---|---|
Molekularformel |
C13H21NO5 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-3-5-11(15)14-8-9(7-10(14)13(17)18)19-12(16)6-4-2/h9-10H,3-8H2,1-2H3,(H,17,18)/t9-,10+/m1/s1 |
InChI-Schlüssel |
XRFHWHZZTBJRTA-ZJUUUORDSA-N |
Isomerische SMILES |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCC |
Kanonische SMILES |
CCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



